5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
Description
5-[(Pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a pyridinylmethylamino substituent at position 5 of the benzimidazolone core. Its molecular formula is C₁₃H₁₂N₄O, with a molecular weight of 240.27 g/mol (calculated from the SMILES and InChI data) .
Properties
IUPAC Name |
5-(pyridin-2-ylmethylamino)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13-16-11-5-4-9(7-12(11)17-13)15-8-10-3-1-2-6-14-10/h1-7,15H,8H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKXGDLFRQWMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of 2-aminobenzimidazole with pyridine-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; reactions may require the presence of a base or acid catalyst.
Major Products Formed
Scientific Research Applications
5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with molecular targets such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular processes. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thermal Stability: Nitro/Nitramino Derivatives
Benzimidazolone derivatives with nitro or nitramino substituents exhibit variable thermal stability. Key examples include:
- 5-[2′-(Nitroxyethyl)nitramino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one: Deflagration occurs at 199–201°C due to the destabilizing effect of the nitratoethyl group .
- 5-Methylnitramino-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one: Higher stability (deflagration at 278°C), attributed to the absence of the nitratoethyl group .
- TriNBO (1) (Trinitrobenzimidazol-2-one) : Exceptional thermal resistance with decomposition at 339°C , highlighting the stabilizing effect of nitro groups without nitramine linkages .
Table 1. Thermal Decomposition Profiles
| Compound | Decomposition/Deflagration Temperature (°C) | Key Substituents |
|---|---|---|
| 5-[2′-(Nitroxyethyl)nitramino]-4,6-dinitro derivative | 199–201 | Nitratoethyl nitramino |
| 5-Methylnitramino-4,6-dinitro derivative | 278 | Methylnitramino |
| TriNBO (1) | 339 | Trinitro |
Insight : Nitratoethyl groups reduce thermal stability, while nitro groups enhance it. The target compound lacks these substituents, suggesting intermediate stability, though experimental data are needed.
Anti-Quorum Sensing Agents
Simpler benzimidazolone derivatives inhibit bacterial virulence in Pseudomonas aeruginosa:
- 1,3-Dihydro-2H-benzimidazol-2-one (22a) : Inhibits elastase, pyocyanin, and biofilm formation at 50–100 µM .
- 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (22b) and 1,3-Diacetyl derivative (22c) : Show similar anti-virulence effects, with acetyl groups marginally improving activity .
Key Difference: The target compound’s pyridinylmethylamino group may enhance bioavailability or target specificity compared to 22a–c, but this requires validation.
Antiviral Compounds
- Compound 1453 [1-(2-(diethylamino)ethyl)-6-(imidazol-1-yl)-1,3-dihydro-2H-benzimidazol-2-one]: Inhibits bovine viral diarrhea virus (BVDV) replication, acting as an RNA replicase inhibitor . The diethylaminoethyl and imidazole groups likely contribute to its antiviral mechanism.
Pharmacologically Active Derivatives
- Domperidone [1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one]: A dopamine antagonist used clinically for gastrointestinal motility disorders . The chloropropyl group enhances lipophilicity, aiding blood-brain barrier penetration.
- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one (): The amino group at position 5 may confer distinct reactivity or binding properties compared to the pyridinylmethylamino group.
Structural Analogs with Heterocyclic Modifications
- 5-[(4-Methylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one (): The methylbenzyl group replaces pyridinylmethyl, altering steric and electronic properties.
Biological Activity
The compound 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one (C13H12N4O) is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzimidazole core substituted with a pyridinylmethyl amino group. Its molecular structure can be represented as follows:
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with benzimidazole scaffolds exhibit broad-spectrum activity against various bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Pathogens | MIC (µg/ml) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 4 | |
| Compound B | Escherichia coli | 8 | |
| This compound | Candida albicans | TBD |
Recent literature emphasizes the importance of the benzimidazole nucleus in developing new antimicrobial agents. The presence of the pyridinylmethyl group may enhance the compound's interaction with bacterial cell membranes or enzymes involved in cell wall synthesis.
Anticancer Activity
Research has also indicated that benzimidazole derivatives possess anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study:
In a study investigating various benzimidazole derivatives, it was found that certain analogs exhibited potent cytotoxic effects against human cancer cell lines, including breast and colon cancer. The specific activity of this compound against these cell lines is still under investigation but shows promise based on structural similarities to known active compounds.
Anti-inflammatory Activity
Benzimidazole derivatives have also been reported to exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Table 2: Anti-inflammatory Effects of Benzimidazole Derivatives
| Compound | Inflammatory Model | Effect Observed | Reference |
|---|---|---|---|
| Compound C | Carrageenan-induced edema in rats | Significant reduction in paw swelling | |
| This compound | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can modulate pathways involved in inflammation and cancer progression.
- DNA Interaction : Some benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Q & A
Basic: What are standard synthetic protocols for preparing 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one?
Answer:
The synthesis of benzimidazolone derivatives typically involves cyclization of ortho-phenylenediamine precursors. A validated method for analogous compounds (e.g., 5-substituted benzimidazolones) uses triphosgen (a safer alternative to phosgene) and sodium hydroxide in dichloromethane under reflux for 24 hours to form the benzimidazolone core . Subsequent functionalization at the 5-position can be achieved via nucleophilic substitution or reductive amination. For example, introducing the pyridinylmethyl group may involve coupling 2-(aminomethyl)pyridine with a pre-functionalized benzimidazolone intermediate under mild basic conditions (e.g., KCO in DMF) .
Key Considerations:
- Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
- Monitor reaction progress via TLC or HPLC (C18 columns, UV detection at 254 nm) .
Basic: How is the purity and structural identity of this compound confirmed in academic research?
Answer:
- Purity Analysis :
- Structural Confirmation :
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Answer:
- Reagent Stoichiometry : Excess triphosgen (1.2–1.5 equivalents) ensures complete cyclization, minimizing residual diamine byproducts .
- Solvent Choice : Dichloromethane or THF improves solubility of intermediates, while methanol/water mixtures facilitate crystallization .
- Catalysis : Anhydrous MgCl (5 mol%) can accelerate coupling reactions involving pyridinylmethyl amines, reducing reaction time from 24 to 8 hours .
- Scale-Up Challenges :
- Control exothermic reactions (e.g., triphosgen activation) using ice baths and slow reagent addition .
- For hygroscopic intermediates, use inert atmospheres (N/Ar) to prevent hydrolysis .
Advanced: How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray)?
Answer:
- Case Example : If NMR suggests a planar benzimidazolone ring but X-ray crystallography reveals puckering, consider:
- Dynamic Effects : Solution-state NMR averages conformers, while X-ray captures a static structure. Perform variable-temperature NMR to detect ring flexibility .
- Crystal Packing Forces : Non-covalent interactions (e.g., π-stacking in pyridine rings) may distort solid-state geometry .
- Mitigation Strategies :
- Use DFT calculations (e.g., Gaussian 16) to model energetically favorable conformers and compare with experimental data .
- Validate with complementary techniques (e.g., C NMR CP/MAS for solid-state analysis) .
Advanced: What strategies are used to evaluate biological activity of this compound?
Answer:
- Target Identification :
- In Vitro Assays :
- Data Interpretation :
Advanced: How can researchers resolve low solubility in aqueous buffers for in vivo studies?
Answer:
- Formulation Adjustments :
- Prodrug Design : Introduce ionizable groups (e.g., carboxylate or phosphate esters) at the pyridine nitrogen to improve hydrophilicity .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazard Mitigation :
- Waste Disposal :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
